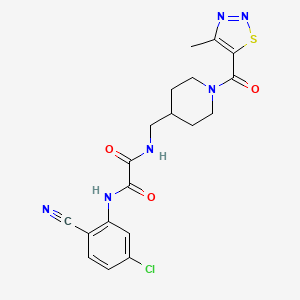
3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, a compound with a 2,6-dichlorophenyl group was synthesized and characterized using techniques like FT-IR, UV–visible, 1H NMR, and HRMS . Another study reported the synthesis of dichlorophenyl substituted 3-hydroxy-chromenones .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies of these compounds have been calculated using DFT (Density Functional Theory) methods .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For example, hydrazonyl bromides reacted with active methylene compounds to afford tetrasubstituted pyrazole derivatives .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Hydantoin derivatives, including those related to "3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione," are recognized for their significant biological and pharmacological activities. These compounds serve as a scaffold in drug discovery, contributing to the development of medications with diverse therapeutic potentials. For example, hydantoins have been explored for their potential in therapeutic and agrochemical applications due to their versatile biological activities. They play a crucial role in the synthesis of non-natural amino acids and their conjugates, which have medical applications (Shaikh et al., 2023). Additionally, 2,4-Thiazolidinediones, as analogs, have been investigated for their inhibitory activities against specific enzymes, highlighting the scaffold's utility in designing biologically active compounds (Verma et al., 2019).
Synthetic Chemistry Applications
The synthetic versatility of hydantoin derivatives is notable in the preparation of a wide range of organic compounds with potential therapeutic applications. These compounds are integral to various synthetic methodologies, including the Bucherer-Bergs reaction, which is an efficient method for producing important natural products and novel organic compounds (Shaikh et al., 2023). The chemical properties and synthetic methodologies surrounding 1,3-Thiazolidin-4-ones and their analogues, such as glitazones and rhodanines, also underscore the importance of these scaffolds in medicinal chemistry, showing potential activities against various diseases (Santos et al., 2018).
Environmental Studies Applications
The study of 2,4-Dichlorophenyl compounds, closely related to "3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione," in environmental sciences focuses on understanding the toxicology, mutagenicity, and ecological impacts of these compounds. Research has advanced rapidly, providing insights into the specific characteristics of 2,4-D toxicity and mutagenicity, with an emphasis on molecular biology and environmental exposure assessments (Zuanazzi et al., 2020).
Safety And Hazards
Direcciones Futuras
Biocatalysis is becoming a key tool in the synthesis of complex molecules, including chiral drug intermediates. This approach offers advantages such as reduction of environmental pollution and high selectivity . Further development and increased utilization of biocatalysis for the production of drugs can be expected .
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHHKTOGWTWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1-methylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)
![2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride](/img/structure/B2993538.png)
![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)





![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)
